BenchChemオンラインストアへようこそ!

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Kinase Inhibitor Structure-Activity Relationship Lipophilicity

Procure N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1421459-77-9), a compact imidazole pyrimidine amide scaffold, explicitly engineered for kinase selectivity profiling and SAR benchmarking. This compound is not a generic analog; its unsubstituted imidazole and 3-CF₃ benzamide architecture create a distinct pharmacophore, making it an ideal comparator probe for mapping imidazole C2 substitution and trifluoromethyl regioisomer effects. With an MW of 333.27, XLogP3 of 2, and TPSA of 72.7 Ų, it is a ligand-efficiency-optimized starting point for fragment-based drug discovery and molecular docking simulations against CDK2.

Molecular Formula C15H10F3N5O
Molecular Weight 333.274
CAS No. 1421459-77-9
Cat. No. B2918222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
CAS1421459-77-9
Molecular FormulaC15H10F3N5O
Molecular Weight333.274
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)13(24)22-12-7-20-14(21-8-12)23-5-4-19-9-23/h1-9H,(H,22,24)
InChIKeyPXMUPRLIEZUKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1421459-77-9): Chemical Identity and Kinase Inhibitor Class Context


N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (CAS 1421459-77-9) is a synthetic small molecule belonging to the imidazole pyrimidine amide class, a series extensively explored as cyclin-dependent kinase (CDK) inhibitors [1]. The compound features a 2-(1H-imidazol-1-yl)pyrimidine core linked via a 5-amino bridge to a 3-(trifluoromethyl)benzamide moiety. PubChem computed properties include a molecular weight of 333.27 g/mol, XLogP3-AA of 2, and a topological polar surface area of 72.7 Ų [2]. The compound's structural scaffold is associated with ATP-competitive kinase inhibition, but specific bioactivity data for this exact compound is extremely limited in the open scientific literature, positioning it primarily as a research tool or probe candidate rather than a clinically validated lead.

Why Generic Substitution Fails for N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (1421459-77-9)


Within the imidazole pyrimidine amide class, minor structural modifications—such as the position of the trifluoromethyl group on the benzamide ring, the substitution pattern on the imidazole, or the nature of the linker—dramatically alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. For example, the benchmark CDK inhibitor AZD5597 incorporates a 5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidine core and a complex benzamide tail, achieving picomolar CDK2 potency [1]. In contrast, the unsubstituted imidazole and 3-trifluoromethyl substitution in the target compound produce a distinct pharmacophore that cannot be assumed to replicate the potency, selectivity, or off-target liability profile of any other class member. Generic substitution without empirical verification therefore carries a high risk of divergent biological activity.

Quantitative Differentiation Evidence for N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (1421459-77-9)


Trifluoromethyl Positional Isomerism: 3-CF3 vs. 4-CF3 Benzamide Analogs

The target compound bears a 3-(trifluoromethyl)benzamide group, distinguishing it from closely related 4-(trifluoromethyl)benzamide analogs such as N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide . In kinase inhibitor SAR, the position of the trifluoromethyl substituent critically influences both potency and selectivity. While direct comparative biochemical data for the target compound are absent from public sources, the 3-CF3 substitution pattern is known to alter the electron-withdrawing character and steric profile of the benzamide ring relative to 4-CF3, potentially leading to distinct target engagement profiles [1].

Kinase Inhibitor Structure-Activity Relationship Lipophilicity

Imidazole Substitution: Unsubstituted vs. 2-Methyl-1H-Imidazole Analogs

The target compound contains an unsubstituted 1H-imidazole ring, whereas many potent imidazole pyrimidine amide CDK inhibitors incorporate a 2-methyl or 1-isopropyl-2-methyl imidazole (e.g., AZD5597) [1]. In the published CDK2 inhibitor series, the addition of a methyl group at the imidazole 2-position contributed to improved potency and selectivity [1]. The lack of this methyl group in the target compound predicts reduced CDK2 affinity relative to AZD5597 (CDK2 IC50 < 10 nM for AZD5597 class members) [1], although the magnitude of difference cannot be quantified without direct testing.

Kinase Selectivity CDK Inhibition SAR

Physicochemical Property Differentiation: Lipophilicity and TPSA

The target compound's computed XLogP3 of 2 and TPSA of 72.7 Ų [1] place it in a favorable drug-like property space, but distinguish it from more lipophilic analogs. For instance, AZD5597 has a higher molecular weight (~530 Da) and a substantially different TPSA due to its extended amide tail, which was optimized for intravenous dosing [2]. The lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced CYP inhibition liability, a key optimization goal in the imidazole pyrimidine amide series [2]; however, no direct experimental solubility or CYP inhibition data for the target compound are publicly available.

Drug-likeness Permeability Solubility

Comparison with a Structurally Distinct Imidazole-Pyrimidine KDR Inhibitor

A structurally related but distinct compound, 4-(2-phenyl-1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine (BDBM5387), demonstrates potent KDR (VEGFR2) inhibition with an IC50 of 10 nM [1]. This compound differs from the target compound in linker regiochemistry (2-amine vs. 5-amide) and additional phenyl substitution on the imidazole. The target compound lacks the 2-phenyl imidazole group and employs an amide rather than an amine linker, which may result in dramatically different kinase selectivity profiles. Without direct profiling data, the target compound cannot be assumed to possess KDR activity comparable to BDBM5387.

KDR/VEGFR2 Kinase Profiling Selectivity

Recommended Application Scenarios for N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (1421459-77-9)


Kinase Profiling Panel Probe for Imidazole Pyrimidine Amide SAR Studies

Given its unsubstituted imidazole and 3-CF3 benzamide architecture, the compound is best deployed as a comparator probe in kinase selectivity panels to map the contribution of imidazole C2 substitution and trifluoromethyl regioisomerism to target engagement. Researchers can benchmark this compound against 2-methyl-imidazole and 4-CF3 analogs to define SAR trends within the imidazole pyrimidine amide class [1].

Computational Chemistry and Docking Studies

With its well-defined physicochemical properties (XLogP3 = 2, TPSA = 72.7 Ų, MW = 333.27) [1], the compound serves as a compact scaffold for molecular docking simulations against CDK2 (PDB: 2W17) [2] and other kinases. Its relatively low molecular weight and low lipophilicity make it an attractive starting point for fragment-based or ligand-efficiency-driven optimization campaigns.

Negative Control for 2-Methyl-1H-Imidazole-Containing CDK Inhibitors

Because the target compound lacks the 2-methyl group critical for high CDK2 potency in the AZD5597 series [1], it may function as a weak or inactive control compound in cell-based assays where 2-methyl imidazole analogs show potent anti-proliferative effects. Experimental confirmation of inactivity is required, but the structural rationale supports this application.

Quote Request

Request a Quote for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.